molecular formula C22H22N5NaO3S B12690976 Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate CAS No. 85851-55-4

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate

Cat. No.: B12690976
CAS No.: 85851-55-4
M. Wt: 459.5 g/mol
InChI Key: DXONQZPBFYUCCY-UHFFFAOYSA-M
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Description

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a synthetic azo compound characterized by two conjugated azo (-N=N-) linkages and a terminal sulfonate group. Its structure features a central benzene ring substituted with a diethylamino group at the para position, linked via two azo bonds to additional benzene rings, and terminated with a sodium benzenesulphonate group. This compound belongs to a class of aromatic sulfonates widely studied for their optical, electrochemical, and dye-related properties .

Properties

CAS No.

85851-55-4

Molecular Formula

C22H22N5NaO3S

Molecular Weight

459.5 g/mol

IUPAC Name

sodium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H23N5O3S.Na/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

DXONQZPBFYUCCY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate primarily involves its interaction with light and pH:

Comparison with Similar Compounds

Key Observations :

  • Brominated analogs (e.g., ) exhibit higher molecular weights (~642 vs. ~500–550) due to bromine atoms, which may enhance thermal stability but reduce solubility in polar solvents.
  • Counterion variations (e.g., lithium vs. sodium) influence ionic mobility and solubility. Lithium salts often show lower aqueous solubility but higher compatibility with organic solvents .
  • Hydrophilic substituents like bis(2-hydroxyethyl)amino groups enhance water solubility, making such derivatives suitable for textile dyes or biomedical applications .

Optical and Electronic Properties

Azo compounds are renowned for their π-conjugation and absorbance in the visible spectrum. The target compound’s extended conjugation (two azo bonds) likely results in a redshifted absorbance compared to mono-azo analogs. For example:

  • Mono-azo derivative (4-(p-aminophenylazo)benzene sulphonic acid): Absorbance maxima ~400–450 nm .
  • Bis-azo derivative (target compound): Estimated absorbance maxima ~500–550 nm due to extended conjugation.

Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound Brominated Analog Lithium Salt Analog
Molecular Weight ~500–550 642.3 ~480–530
Solubility (Water) High Moderate Low
Absorbance Max (nm) ~500–550 ~450–500 ~500–550
Key Application Dyes, Electronics Specialty dyes Ionic conductors

Biological Activity

Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate, commonly referred to as an azo dye, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

Chemical Formula : C₁₆H₁₈N₃NaO₃S
Molecular Weight : 355.39 g/mol
CAS Number : 62758-12-7

The compound features multiple azo groups (-N=N-), which are known for their ability to undergo reduction reactions, influencing their biological interactions.

1. Antimicrobial Properties

Azo compounds have been reported to exhibit antimicrobial activity against various bacterial strains. Research indicates that this compound shows effectiveness primarily against Gram-positive bacteria. For instance, studies have demonstrated that certain azo derivatives can inhibit the growth of Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Bacteria MIC (μg/L) MBC (μg/L)
Staphylococcus aureus64256
Staphylococcus pseudintermedius3264

2. Anticancer Activity

Recent studies highlight the potential anticancer properties of azo compounds. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). In vitro assays revealed significant dose-dependent anti-proliferative effects, with IC50 values in the micromolar range .

Cell Line IC50 (μM) Effect
MCF-75.7Apoptosis induction
A5490.51Stronger cytotoxicity than DOX
HeLaVariesSelective toxicity observed

The mechanism of action is believed to involve cell cycle arrest and apoptosis induction, particularly at the G1/S phase checkpoint, enhancing its selectivity against cancer cells compared to normal cells .

3. Anti-inflammatory Effects

Some studies suggest that azo compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. For instance, certain derivatives have been shown to release anti-inflammatory agents upon metabolic activation in the gut, potentially aiding in conditions like colitis .

The biological activity of this compound is primarily attributed to its ability to undergo reduction by microbial enzymes in the gastrointestinal tract, leading to the release of active metabolites that exert pharmacological effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated various azo dyes for their antibacterial properties against clinical isolates of Staphylococcus spp. The results indicated that this compound had comparable efficacy to traditional antibiotics.
  • Case Study on Cancer Treatment :
    • In a controlled experiment involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure.

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